3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
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Overview
Description
N-caffeoyltyramine is a naturally occurring compound belonging to the class of hydroxycinnamic acid amides. It is found in various plants and is known for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-caffeoyltyramine can be synthesized through the reaction of caffeic acid and tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out at room temperature and yields N-caffeoyltyramine after purification.
Industrial Production Methods
Industrial production of N-caffeoyltyramine often involves the extraction from plant sources, such as hemp hulls, where it naturally occurs . The extraction process includes solvent extraction followed by purification using chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-caffeoyltyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N-caffeoyltyramine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxycinnamic acid amides.
Biology: Investigated for its role in plant defense mechanisms and its antimicrobial properties.
Industry: Utilized in the development of natural preservatives and health supplements.
Mechanism of Action
N-caffeoyltyramine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
N-caffeoyltyramine is compared with other hydroxycinnamic acid amides, such as:
N-feruloyltyramine: Similar in structure but has a methoxy group on the aromatic ring, which may affect its biological activity.
N-p-coumaroyltyramine: Lacks the hydroxyl groups present in N-caffeoyltyramine, leading to differences in antioxidant and antimicrobial properties.
N-caffeoyltyramine is unique due to its specific combination of hydroxyl groups and the amide linkage, which contribute to its distinct biological activities .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUQLRHTJOKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711131 |
Source
|
Record name | 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70185-64-7 |
Source
|
Record name | 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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